N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide is a complex organic compound characterized by its unique structure, which includes furan, methoxyphenyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl and thiophen-2-yl ethylamine derivatives. These derivatives are then reacted with 4-methoxyphenyl ethanesulfonic acid chloride under controlled conditions to form the final product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of human error. Additionally, green chemistry principles can be applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the thiophenyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfonamides or amides.
Substitution: Formation of various substituted sulfonamides or ethers.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)ethanamine
N-(furan-2-ylmethyl)quinazolin-4-amine
N-(furan-2-ylmethyl) 4-bromobenzamide
Uniqueness: N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. This compound's multifaceted structure allows for a wide range of applications, making it a valuable asset in scientific research and industrial processes.
Biological Activity
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring, a methoxyphenyl group, and a thiophenyl moiety, which contribute to its unique biological properties. The sulfonamide functional group is known for its role in various pharmacological activities.
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. For instance, derivatives of similar structures have demonstrated significant inhibitory effects on the main protease (Mpro) of SARS-CoV-2, with IC50 values ranging from 1.55 μM to 10.76 μM . The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its potency against viral targets.
Compound | IC50 (μM) | Mechanism |
---|---|---|
F8-B22 | 1.55 | Reversible covalent inhibitor of Mpro |
F8-S43 | 10.76 | Non-peptidomimetic inhibitor of Mpro |
Anticancer Activity
In addition to antiviral properties, sulfonamide compounds have been investigated for their anticancer effects. The mechanism often involves inhibition of DNA synthesis or repair mechanisms in cancer cells. For example, related compounds have shown efficacy against non-small cell lung carcinoma and ovarian cancer by acting as alkylating agents that interfere with DNA replication .
Case Studies
- SARS-CoV-2 Inhibition : A study demonstrated that the compound's derivatives exhibited low cytotoxicity while effectively inhibiting viral replication in vitro. The derivatives were tested on Vero and MDCK cells, showing CC50 values exceeding 100 μM, indicating a favorable safety profile .
- Cancer Treatment : Another investigation into similar sulfonamide compounds revealed their ability to inhibit tumor growth in xenograft models of ovarian cancer. The mechanism was attributed to their role in disrupting cellular signaling pathways critical for tumor survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and tumor growth.
- Cellular Interaction : Its structural components allow it to interact with various cellular targets, modulating signaling pathways that are essential for cell survival and proliferation.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S2/c1-24-18-8-6-17(7-9-18)11-15-27(22,23)21(16-19-4-2-13-25-19)12-10-20-5-3-14-26-20/h2-9,13-14H,10-12,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLDHXYRWPMJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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